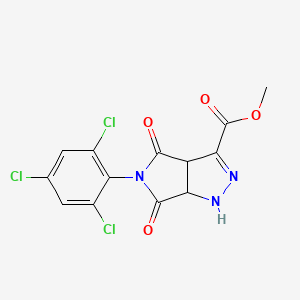
C13H8Cl3N3O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its complex structure, which includes multiple nitro groups and chlorine atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline typically involves the nitration of aniline derivatives followed by chlorination. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid for nitration. Chlorination is usually carried out using chlorine gas or other chlorinating agents under specific conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and chlorination processes. The raw materials are subjected to rigorous purification steps to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize by-products and waste.
化学反应分析
Types of Reactions
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of diamino derivatives, while oxidation can produce various oxidized forms of the compound.
科学研究应用
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the chlorine atoms can engage in halogen bonding with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-trichloroaniline: Similar in structure but lacks the nitro groups.
2-methyl-4,6-dinitroaniline: Similar but without the trichlorophenyl group.
2,4-dinitroaniline: Lacks the methyl and trichlorophenyl groups.
Uniqueness
2-methyl-4,6-dinitro-N-(2,4,6-trichlorophenyl)aniline: is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H8Cl3N3O4 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC 名称 |
methyl 4,6-dioxo-5-(2,4,6-trichlorophenyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H8Cl3N3O4/c1-23-13(22)9-7-8(17-18-9)12(21)19(11(7)20)10-5(15)2-4(14)3-6(10)16/h2-3,7-8,17H,1H3 |
InChI 键 |
YMTZFPCARJXLBU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


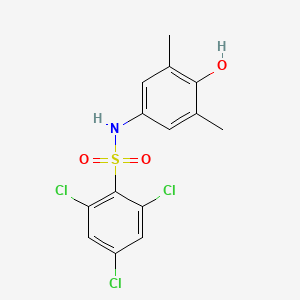
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

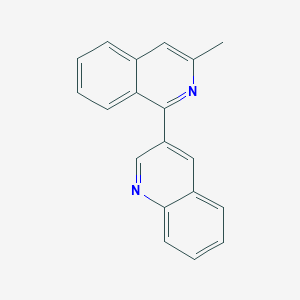
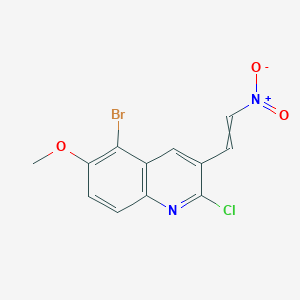
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
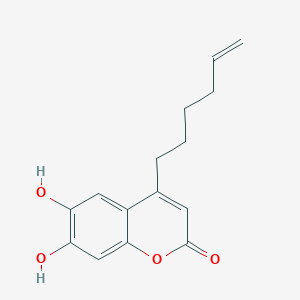
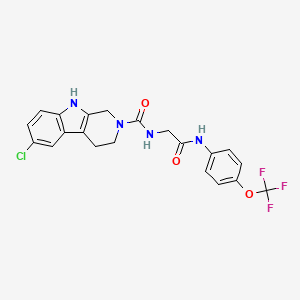
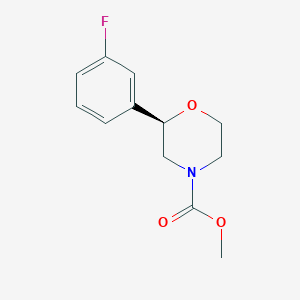
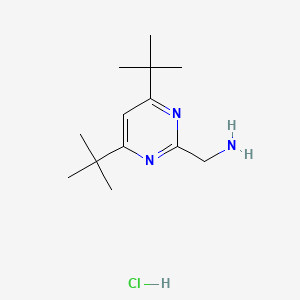
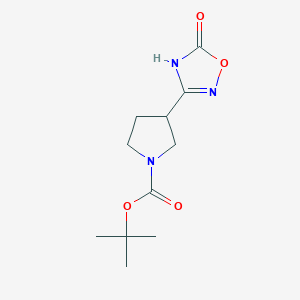
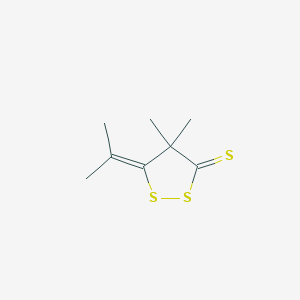
![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)
